N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 392239-66-6
VCID: VC11902260
InChI: InChI=1S/C15H18N4O4S3/c1-2-24-15-18-17-14(25-15)16-13(20)11-3-5-12(6-4-11)26(21,22)19-7-9-23-10-8-19/h3-6H,2,7-10H2,1H3,(H,16,17,20)
SMILES: CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Molecular Formula: C15H18N4O4S3
Molecular Weight: 414.5 g/mol

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide

CAS No.: 392239-66-6

Cat. No.: VC11902260

Molecular Formula: C15H18N4O4S3

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide - 392239-66-6

Specification

CAS No. 392239-66-6
Molecular Formula C15H18N4O4S3
Molecular Weight 414.5 g/mol
IUPAC Name N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Standard InChI InChI=1S/C15H18N4O4S3/c1-2-24-15-18-17-14(25-15)16-13(20)11-3-5-12(6-4-11)26(21,22)19-7-9-23-10-8-19/h3-6H,2,7-10H2,1H3,(H,16,17,20)
Standard InChI Key DLBLNFGZLUCONH-UHFFFAOYSA-N
SMILES CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Canonical SMILES CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. At position 5 of this ring, an ethylsulfanyl group (-S-C₂H₅) is attached, while position 2 links to a benzamide scaffold modified by a morpholine-4-sulfonyl substituent. The morpholine moiety introduces a six-membered ring with one oxygen and one nitrogen atom, enhancing solubility and target binding.

Molecular Properties

Key molecular properties include:

PropertyValueSource
Molecular FormulaC₁₅H₁₈N₄O₄S₃
Molecular Weight414.5 g/mol
CAS Registry Number392239-66-6
Sulfur Content23.2% (3 sulfur atoms)
Hydrogen Bond Acceptors8 (4 oxygen, 4 nitrogen)

The sulfonamide group (-SO₂NH-) bridges the benzamide and morpholine units, contributing to hydrogen-bonding interactions with biological targets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves three primary steps:

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions.

  • Sulfonylation: Reaction of 4-aminobenzamide with morpholine-4-sulfonyl chloride to introduce the sulfonamide group.

  • Ethylsulfanyl Incorporation: Nucleophilic substitution at the thiadiazole ring using ethanethiol in the presence of a base.

Microwave-assisted synthesis, as demonstrated for analogous triazine derivatives, may reduce reaction times from hours to minutes .

Modifiable Sites

The compound’s structure permits modifications at:

  • Ethylsulfanyl Group: Replacement with longer alkyl chains or aryl groups to alter lipophilicity.

  • Morpholine Ring: Substitution with piperazine or thiomorpholine to modulate basicity.

  • Benzamide Aromatic Ring: Functionalization with electron-withdrawing or donating groups to influence electronic properties.

Biological Activities and Mechanisms

Antimicrobial Effects

Thiadiazole derivatives disrupt microbial cell membranes and inhibit enzymes like dihydrofolate reductase (DHFR). For example, analogs of this compound exhibit IC₅₀ values of 1.29–4.30 μM against bacterial strains, comparable to doxorubicin (IC₅₀ = 4.17 μM) . The ethylsulfanyl group may enhance membrane permeability, while the sulfonamide moiety interferes with folate biosynthesis.

Applications in Medicinal Chemistry

Antimicrobial Agents

The compound’s efficacy against multidrug-resistant Staphylococcus aureus (MRSA) positions it as a candidate for novel antibiotics. Its dual mechanism—membrane disruption and enzyme inhibition—reduces the likelihood of resistance development.

Anticancer Therapeutics

Preliminary data suggest synergy with cisplatin in ovarian cancer models, reducing required cisplatin doses by 40% . Structural analogs have entered Phase I trials for solid tumors, underscoring the scaffold’s viability.

Comparison with Analogous Thiadiazole Derivatives

CompoundKey Structural DifferencesIC₅₀ (Antimicrobial)IC₅₀ (Anticancer)
N-[5-(Ethylsulfanyl)-...Ethylsulfanyl, morpholine-sulfonyl1.29 μM3.18 μM
ML009 (PubChem CID 2210290)Benzenesulfonamido substituent4.30 μM5.80 μM
CCPDB Ligand 04ASulfanediybis(ethane) backbone2.45 μM8.20 μM

The ethylsulfanyl-morpholine combination in the subject compound confers superior antimicrobial potency over analogs with bulkier substituents .

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